molecular formula C21H24N2O2S B276793 N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

货号 B276793
分子量: 368.5 g/mol
InChI 键: LZFUFZZJSKHZAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a critical role in the immune system.

作用机制

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. When activated, BTK phosphorylates downstream signaling molecules, leading to the activation of several pathways that promote cell survival and proliferation. N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has been shown to have significant anti-tumor activity in preclinical models of cancer. It has also been shown to inhibit the activation of downstream signaling pathways that promote cell survival and proliferation. In addition, N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

The main advantage of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is its potency and selectivity as a BTK inhibitor. This makes it an attractive candidate for the treatment of various types of cancer. However, one limitation of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several potential future directions for the development of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide as a cancer therapy. One direction is the testing of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide in clinical trials, to determine its safety and efficacy in humans. Another direction is the development of combination therapies that include N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide and other anti-cancer agents, to enhance its anti-tumor activity. Finally, further preclinical studies are needed to better understand the mechanisms of action of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, and to identify potential biomarkers that could be used to predict patient response to the drug.

合成方法

The synthesis of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene. This is achieved by the bromination of 4,5,6,7-tetrahydro-1-benzothiophene using N-bromosuccinimide (NBS) as the brominating agent. The second step is the reaction of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene with piperidine-1-carboxylic acid to form the corresponding carboxylic acid derivative. The third step is the conversion of the carboxylic acid derivative to the corresponding amide using benzoyl chloride as the coupling agent. The final step is the purification of the product using column chromatography.

科学研究应用

N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a potent and selective inhibitor of BTK, and that it has significant anti-tumor activity in these models. N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.

属性

分子式

C21H24N2O2S

分子量

368.5 g/mol

IUPAC 名称

N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H24N2O2S/c24-19(15-9-3-1-4-10-15)22-20-18(16-11-5-6-12-17(16)26-20)21(25)23-13-7-2-8-14-23/h1,3-4,9-10H,2,5-8,11-14H2,(H,22,24)

InChI 键

LZFUFZZJSKHZAQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

规范 SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。